3,4,5-Trihydroxybenzaldehyde hydrate chemical properties
3,4,5-Trihydroxybenzaldehyde hydrate chemical properties
An In-Depth Technical Guide to 3,4,5-Trihydroxybenzaldehyde Hydrate: Properties, Reactivity, and Applications
Introduction
3,4,5-Trihydroxybenzaldehyde, commonly known in the scientific community as gallaldehyde, is a phenolic aldehyde that stands as a cornerstone in various research and development sectors.[1] As a hydrated solid, this compound is structurally characterized by a benzene ring substituted with three hydroxyl groups and one aldehyde functional group, a configuration that imparts a rich and versatile chemical personality.[1] Naturally occurring in plants such as Geum japonicum, it has garnered significant interest for its potent biological activities and its utility as a synthetic intermediate.[2][3]
This guide offers a deep dive into the chemical properties of 3,4,5-Trihydroxybenzaldehyde hydrate, moving from its fundamental physicochemical characteristics to its complex reactivity and mechanistic actions. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to provide a comprehensive understanding of this multifaceted molecule. We will explore its spectroscopic signature, its pivotal role as an antioxidant and enzyme inhibitor, and provide validated protocols for its isolation and functional assessment.
Core Chemical and Physical Properties
The utility of any chemical reagent begins with a firm grasp of its fundamental properties. 3,4,5-Trihydroxybenzaldehyde hydrate is a crystalline solid whose physical characteristics and stability are critical for its effective application in a laboratory setting.[4]
Caption: Chemical structure of 3,4,5-Trihydroxybenzaldehyde Monohydrate.
Table 1: Physicochemical Properties of 3,4,5-Trihydroxybenzaldehyde Hydrate
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | Gallaldehyde, Gallic aldehyde, Pyrogallol-5-carboxaldehyde | [2][5] |
| CAS Number | 207742-88-9 (monohydrate); 13677-79-7 (anhydrous) | [2] |
| Molecular Formula | C₇H₆O₄·H₂O | [6] |
| Molecular Weight | 172.14 g/mol | [6] |
| Appearance | Light yellowish-brown to pale cream crystalline powder | [4][6] |
| Melting Point | 211-218 °C (with decomposition) | [7][8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Also soluble in other polar solvents like water and alcohols. | [1][7][9] |
| Hydrogen Bond Donors | 4 | [10] |
| Hydrogen Bond Acceptors | 5 |[10] |
Structural Insights
The molecule's functionality is dictated by its aromatic core and appended functional groups. The three hydroxyl groups make it a polyphenol, enhancing its reactivity and solubility in polar solvents.[6] The aldehyde group is a site for numerous chemical transformations, making it a valuable synthetic precursor. The presence of a water molecule in its crystalline structure (hydrate) is crucial for its stability under standard conditions.
Stability and Storage
A critical consideration for researchers is the compound's sensitivity to air.[5][7][8][9] The phenolic hydroxyl groups are susceptible to oxidation, which can lead to discoloration and degradation of the sample. Therefore, proper storage is paramount to maintain its integrity.
-
Authoritative Recommendation: To ensure long-term stability, 3,4,5-Trihydroxybenzaldehyde hydrate should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[5] The container must be kept tightly sealed in a dry, well-ventilated area to prevent moisture ingress and oxidation.[9] It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[11]
Spectroscopic Profile
The structural features of 3,4,5-Trihydroxybenzaldehyde give rise to a distinct spectroscopic signature, which is essential for its identification and characterization. While actual spectra should be run for each batch, the expected characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.0 ppm). The two equivalent aromatic protons on the benzene ring will appear as a singlet in the aromatic region (δ 6.5-7.5 ppm). The protons of the three hydroxyl groups (-OH) will present as broad singlets, whose chemical shift is concentration and solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significant downfield shift (~190 ppm). Aromatic carbons will appear in the δ 100-160 ppm range, with carbons attached to hydroxyl groups being the most deshielded.
-
IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of the functional groups. A broad O-H stretching band will be observed around 3200-3600 cm⁻¹ due to the hydroxyl groups and water of hydration. A strong, sharp C=O stretching band from the aldehyde will appear around 1650-1700 cm⁻¹. C-O stretching from the phenol groups and C=C stretching from the aromatic ring will be visible in the 1000-1600 cm⁻¹ region.
Reactivity and Mechanistic Insights
The chemical behavior of 3,4,5-Trihydroxybenzaldehyde hydrate is dominated by the interplay between its phenolic hydroxyls and the aldehyde moiety. This dual functionality is the source of its potent biological activity and its versatility in organic synthesis.
Antioxidant Activity: A Radical Scavenging Mechanism
The compound is a powerful antioxidant, a property attributable to the electron-rich pyrogallol core.[3][6] The three hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals.
-
Causality of Action: The process of radical scavenging involves the transfer of a hydrogen atom from a phenolic hydroxyl group to a free radical (R•), effectively quenching it. This generates a stable phenoxy radical. The stability of this resulting radical is crucial; it is extensively delocalized across the aromatic ring and further stabilized by the other hydroxyl groups, preventing it from initiating new radical chain reactions. Studies have shown it to be a more potent free radical scavenger than common synthetic antioxidants like BHT and BHA.[3]
Caption: Mechanism of antioxidant activity via hydrogen atom transfer.
Synthetic Utility
The aldehyde and hydroxyl groups serve as handles for a wide array of chemical modifications:
-
Aldehyde Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid (gallic acid), reduced to a benzyl alcohol, or undergo condensation reactions with amines to form Schiff bases, which are important intermediates in drug synthesis.
-
Hydroxyl Reactions: The phenolic hydroxyls can be alkylated to form ethers or acylated to form esters. These derivatizations are often employed to modulate the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
Applications in Research and Drug Development
The unique chemical properties of 3,4,5-Trihydroxybenzaldehyde hydrate make it a valuable molecule in pharmacology and medicinal chemistry.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of a range of bioactive compounds, including anti-inflammatory and antioxidant agents.[6] Its structure is a common scaffold in natural product synthesis.
-
Enzyme Inhibition: The compound has been identified as a potent inhibitor of matrix metalloproteinase-9 (MMP-9).[9][12] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in diseases like cancer metastasis and arthritis.
-
Cell Signaling Modulation: Research has shown that gallaldehyde can suppress inflammatory pathways by inhibiting the phosphorylation of key signaling proteins like ERK1/2, p38, and JNK, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[13] This action prevents the downstream activation of transcription factors like NF-κB and AP-1, which regulate the expression of pro-inflammatory genes.[13]
-
Antiviral and Antimicrobial Activity: It has demonstrated potent activity against Herpes Simplex Virus-1 (HSV-1) and exhibits antibacterial properties, making it a candidate for development as a natural preservative or therapeutic agent.[6][13]
Caption: Inhibition of the MAPK signaling cascade by 3,4,5-Trihydroxybenzaldehyde.
Experimental Protocols
To ensure scientific integrity, the following protocols are described as self-validating systems, with explanations for key steps.
Protocol 1: Isolation from Geum japonicum
This protocol is adapted from methodologies used to isolate and identify the compound from natural sources.[3]
-
Extraction:
-
Grind dried plant material (e.g., stems and leaves of Geum japonicum) to a fine powder.
-
Macerate the powder in methanol (MeOH) at room temperature for 24-48 hours. This step uses a polar solvent to efficiently extract polyphenolic compounds.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude MeOH extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (EtOAc).
-
Rationale: This step separates compounds based on their polarity. 3,4,5-Trihydroxybenzaldehyde, being moderately polar, will preferentially partition into the ethyl acetate fraction.
-
-
Column Chromatography:
-
Concentrate the active EtOAc fraction and subject it to open column chromatography on a Sephadex LH-20 matrix, eluting with methanol.
-
Rationale: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium well-suited for separating polyphenols.
-
-
Purification:
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the target compound and perform final purification using Reverse-Phase High-Performance Liquid Chromatography (RP-C18 HPLC).
-
Rationale: RP-HPLC provides high-resolution separation to yield the pure compound, which can then be identified by spectroscopic methods (NMR, MS).
-
Protocol 2: Quantification of Antioxidant Activity (DPPH Assay)
This is a standard, reliable method to assess radical scavenging capacity.[3]
-
Preparation of Reagents:
-
Prepare a stock solution of 3,4,5-Trihydroxybenzaldehyde hydrate in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Rationale: DPPH is a stable free radical with a deep violet color. Methanol is an appropriate solvent for both the compound and DPPH.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the compound (e.g., serial dilutions from the stock solution).
-
Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Rationale: When DPPH accepts a hydrogen atom from the antioxidant, it is reduced to DPPH-H, and its color changes from violet to yellow. The decrease in absorbance is directly proportional to the radical scavenging activity of the sample. The results can be used to calculate an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Safety and Handling
As with any chemical reagent, proper safety protocols are mandatory when handling 3,4,5-Trihydroxybenzaldehyde hydrate.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[2][10] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a fume hood to avoid inhalation.
-
Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
3,4,5-Trihydroxybenzaldehyde hydrate is far more than a simple chemical intermediate. Its trifecta of hydroxyl groups and an aldehyde function on an aromatic scaffold provides a platform for potent biological activity and synthetic versatility. Its demonstrated efficacy as an antioxidant, enzyme inhibitor, and modulator of inflammatory signaling pathways positions it as a molecule of significant interest for drug discovery and development. A thorough understanding of its properties, from stability and storage to reactivity and safe handling, is essential for harnessing its full potential in the laboratory and beyond.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 83651, 3,4,5-Trihydroxybenzaldehyde. [Link]
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Thermo Fisher Scientific. 3,4,5-Trihydroxybenzaldehyde hydrate, 97% 1 g. [Link]
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Kim, J. B., et al. (2006). Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Isolated from Geum japonicum. Journal of Food and Drug Analysis, 14(2), 190-193. [Link]
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